![molecular formula C43H68O12 B1678576 (3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-二羟基-6-甲基氧杂环己烷-2-基氧基-2-羟基-5-甲基-6-[(1E,3E)-戊-1,3-二烯基]氧杂环己烷-2-基]-3-羟基戊烷-2-基]-8-羟基-3,15-二甲氧基-5,7,9,11-四甲基-1-氧杂环十六烷-3,5,11,13-四烯-2-酮 CAS No. 108375-77-5](/img/structure/B1678576.png)

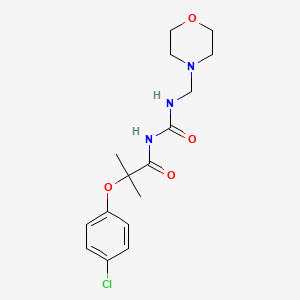

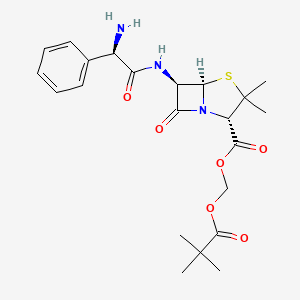

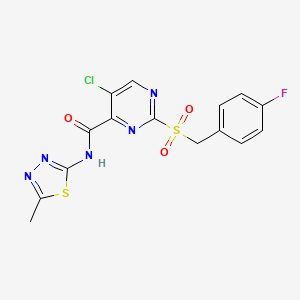

(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-二羟基-6-甲基氧杂环己烷-2-基氧基-2-羟基-5-甲基-6-[(1E,3E)-戊-1,3-二烯基]氧杂环己烷-2-基]-3-羟基戊烷-2-基]-8-羟基-3,15-二甲氧基-5,7,9,11-四甲基-1-氧杂环十六烷-3,5,11,13-四烯-2-酮

描述

PC-766B is a macrolide antibiotic produced by N. brasiliensis that is active against Gram-positive bacteria and some fungi, yet inactive against Gram-negative bacteria. It also demonstrates antitumor activity against mouse P388 leukemia and B16 melanoma cells in vitro (IC50s = 0.1 and 0.4 ng/ml, respectively) and in vivo, but weakly inhibits the Na+,K+-ATPase compared to structurally related antibiotics.

PC 766B is a macrolide antibiotic produced by Nocardia brasiliensis.

科学研究应用

Antibiotic Properties

PC-766B is a new macrolide antibiotic produced by Nocardia brasiliensis . Macrolides are a class of antibiotics that are used to treat various bacterial infections by preventing bacteria from growing and reproducing .

Antifungal and Antimicrobial Activity

PC-766B has been found to be active against some fungi and yeasts . This suggests potential applications in treating fungal infections and in the development of antimicrobial agents .

Antitumor Activity

PC-766B has demonstrated antitumor activity against murine tumor cells both in vitro and in vivo . This suggests potential applications in cancer research and treatment .

Inhibition of Na+/K±ATPase

PC-766B has shown weak inhibitory activity against Na+, K±ATPase in vitro . Na+/K±ATPase is an enzyme found in the plasma membrane of all animal cells and is essential for cellular functions .

Stability Enhancement with Antioxidants

Research has shown that the stability of PC-766B can be significantly improved with the use of antioxidant agents . This could have implications for the storage and shelf-life of this compound .

Potential for Further Research

Given its unique structure and properties, PC-766B represents a new class of 16-membered macrolides . This opens up possibilities for further research into its properties and potential applications .

作用机制

Target of Action

PC-766B, a macrolide antibiotic, primarily targets Gram-positive bacteria , some fungi , and yeasts . It is, however, inactive against Gram-negative bacteria . In addition to its antimicrobial activity, PC-766B also shows activity against murine tumor cells . It has a weak inhibitory activity against Na/K-ATPase .

Mode of Action

They bind to the bacterial ribosome, blocking the exit of the growing peptide chain, which leads to premature termination of protein synthesis .

Biochemical Pathways

PC-766B is known to affect the protein synthesis pathway in bacteria, leading to their death . In addition, it has been reported that PC-766B can increase the concentration of low-density lipoprotein-receptor (LDL-r) mRNA in human hepatoma HepG2 cells . This suggests that PC-766B may also affect lipid metabolism pathways.

Pharmacokinetics

It is known that pc-766b is soluble in ethanol, methanol, dmf, or dmso , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of PC-766B’s action is the inhibition of protein synthesis in susceptible bacteria, leading to their death . Additionally, it has shown antitumor activity against murine tumor cells both in vitro and in vivo .

Action Environment

The stability of PC-766B is significantly improved by DL-alpha-Tocopherol , an antioxidant agent, which prevents the decomposition of PC-766B during storage . This suggests that the action, efficacy, and stability of PC-766B could be influenced by environmental factors such as the presence of antioxidants.

属性

IUPAC Name |

(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68O12/c1-12-13-14-17-33-28(6)36(53-37-22-32(44)40(47)31(9)52-37)23-43(49,55-33)30(8)39(46)29(7)41-34(50-10)18-15-16-24(2)19-26(4)38(45)27(5)20-25(3)21-35(51-11)42(48)54-41/h12-18,20-21,26-34,36-41,44-47,49H,19,22-23H2,1-11H3/b13-12+,17-14+,18-15-,24-16-,25-20-,35-21+/t26-,27+,28+,29?,30-,31+,32+,33+,34-,36+,37+,38-,39+,40+,41+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRLJEHLCUILHG-KIRYWGJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H](C(C)[C@@H]2[C@H](/C=C\C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\OC)/C)C)O)C)\C)OC)O)O)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

CAS RN |

108375-77-5 | |

| Record name | PC 766B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108375775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B1678506.png)

![1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl benzoate](/img/structure/B1678507.png)

![4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[4,5-e]pyrimidin-6-yl]phenol](/img/structure/B1678508.png)

![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)